molecular formula C14H18N2O4 B5675555 1-[2-(3,4-dimethoxyphenyl)ethyl]-2,6-piperazinedione

1-[2-(3,4-dimethoxyphenyl)ethyl]-2,6-piperazinedione

Cat. No. B5675555
M. Wt: 278.30 g/mol
InChI Key: VLIVBBYGWZAGND-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related piperazinedione compounds involves multiple steps, including acylation, alkylation, and cyclocondensation reactions. For example, a specific piperazine-2,5-dione derivative was synthesized from ethyl 2-amino-4,7-dimethoxyindan-2-carboxylate through a six-step process yielding a 23% final product (Weatherhead-Kloster et al., 2005). This synthesis pathway highlights the complex nature of synthesizing such compounds and the potential for producing polymorphic crystalline forms through various crystallization techniques.

Molecular Structure Analysis

The molecular structure of piperazinedione derivatives has been characterized using single-crystal X-ray analysis, revealing different hydrogen-bonding networks among polymorphs. These studies help in understanding the compound's solid-state behavior and solution aggregation (Weatherhead-Kloster et al., 2005). Molecular modelling and NMR studies have further provided insights into the specific solution conformation of these molecules (Herbert & Kelleher, 1994).

Chemical Reactions and Properties

1,4-Disubstituted 2,6-piperazinediones undergo oxidation at the methylene group in the piperazine ring, leading to various products depending on the treatment, showcasing the compound's reactive nature and versatility in chemical transformations (Tanaka, Yamazaki, & Ohta, 1977).

Physical Properties Analysis

The physical properties, including crystallization behavior and thermochemical characteristics, have been studied for piperazinedione derivatives. The ability to form polymorphic crystalline forms and the detailed analysis of their thermal events provide essential data for understanding the material's stability and potential application areas (Wells et al., 2012).

Chemical Properties Analysis

The chemical properties of 1-[2-(3,4-dimethoxyphenyl)ethyl]-2,6-piperazinedione derivatives have been extensively explored through synthesis and reaction studies. These investigations include the formation of C-S bonds, reactions with sulfur monochloride, and the creation of multifullerene derivatives, highlighting the compound's reactivity and potential for creating novel materials (Hino & Sato, 1974; Zhang et al., 2002).

properties

IUPAC Name

1-[2-(3,4-dimethoxyphenyl)ethyl]piperazine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O4/c1-19-11-4-3-10(7-12(11)20-2)5-6-16-13(17)8-15-9-14(16)18/h3-4,7,15H,5-6,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLIVBBYGWZAGND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCN2C(=O)CNCC2=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[2-(3,4-Dimethoxyphenyl)ethyl]piperazine-2,6-dione

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